molecular formula C12H10F3N3OS B8495212 2-Amino-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

2-Amino-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

Cat. No. B8495212
M. Wt: 301.29 g/mol
InChI Key: AJPVRVRUCYYXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04152329

Procedure details

A solution of 31.1 g (0.096 mole) of 4-bromo-3'-trifluoromethylacetoacetanilide in 130 ml of absolute ethanol was carefully mixed with 8.4 g (0.11 mole) of thiourea. As the thiourea dissolved, the temperature of the solution increased from 23° to 38°. After the exothermic reaction had subsided, the solution was refluxed for four hours and poured into 130 ml of water. A small quantity of insoluble material was removed by filtration and the filtrate was made basic (pH 9) with ammonium hydroxide. Stirring and cooling yielded a crystalline solid which was collected. There was obtained 19 g (65.7%) of dry product, m.p. 116°-18°. N.M.R. (dimethyl-d6 sulfoxide) ∂ 3.4 (CH2), 6.3 (hetero-aromatic), 6.8 (NH2), 7.3-8.0 (aromatic), 10.3 (HNC=0).
Name
4-bromo-3'-trifluoromethylacetoacetanilide
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
reactant
Reaction Step Three
Yield
65.7%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[CH2:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)=[O:6].[NH2:19][C:20]([NH2:22])=[S:21].O>C(O)C>[NH2:22][C:20]1[S:21][CH:2]=[C:3]([CH2:4][C:5](=[O:6])[NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[N:19]=1

Inputs

Step One
Name
4-bromo-3'-trifluoromethylacetoacetanilide
Quantity
31.1 g
Type
reactant
Smiles
BrCC(CC(=O)NC1=CC(=CC=C1)C(F)(F)F)=O
Name
Quantity
8.4 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the solution increased from 23° to 38°
CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
A small quantity of insoluble material was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
yielded a crystalline solid which
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)CC(NC1=CC(=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 65.7%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.